molecular formula C14H24O2 B14550617 Cyclopent-2-en-1-yl nonanoate CAS No. 62088-41-9

Cyclopent-2-en-1-yl nonanoate

Cat. No.: B14550617
CAS No.: 62088-41-9
M. Wt: 224.34 g/mol
InChI Key: ORHSHENXVVZMNU-UHFFFAOYSA-N
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Description

Cyclopent-2-en-1-yl nonanoate is an ester compound comprising a cyclopentenyl moiety esterified with nonanoic acid. Such esters are typically synthesized via esterification or transesterification reactions and may serve roles in fragrance formulation, organic synthesis intermediates, or specialty chemicals .

Properties

CAS No.

62088-41-9

Molecular Formula

C14H24O2

Molecular Weight

224.34 g/mol

IUPAC Name

cyclopent-2-en-1-yl nonanoate

InChI

InChI=1S/C14H24O2/c1-2-3-4-5-6-7-12-14(15)16-13-10-8-9-11-13/h8,10,13H,2-7,9,11-12H2,1H3

InChI Key

ORHSHENXVVZMNU-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC(=O)OC1CCC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cyclopent-2-en-1-yl nonanoate typically involves the esterification of cyclopent-2-en-1-ol with nonanoic acid. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can be employed to achieve high conversion rates. Additionally, the process may be optimized by controlling parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions: Cyclopent-2-en-1-yl nonanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form cyclopent-2-en-1-one and nonanoic acid.

    Reduction: Reduction reactions can convert the ester group to an alcohol, yielding cyclopent-2-en-1-yl nonanol.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups, depending on the reagents used.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can facilitate nucleophilic substitution reactions.

Major Products Formed:

    Oxidation: Cyclopent-2-en-1-one and nonanoic acid.

    Reduction: Cyclopent-2-en-1-yl nonanol.

    Substitution: Various substituted cyclopent-2-en-1-yl derivatives, depending on the nucleophile used.

Scientific Research Applications

Cyclopent-2-en-1-yl nonanoate has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it useful in studying reaction mechanisms and developing new synthetic methodologies.

    Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals and agrochemicals.

    Medicine: Research into its derivatives may lead to the development of new drugs with therapeutic properties.

    Industry: this compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which cyclopent-2-en-1-yl nonanoate exerts its effects depends on the specific reactions it undergoes. For example, in oxidation reactions, the compound’s ester group is converted to a carboxylic acid, while the cyclopentene ring may form a ketone. The molecular targets and pathways involved in these reactions include the activation of the ester group and the formation of reactive intermediates that facilitate the transformation.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares Cyclopent-2-en-1-yl nonanoate with structurally or functionally related compounds, focusing on applications, reactivity, and toxicity:

Compound Structure Key Applications/Findings Reactivity/Toxicity Insights References
This compound Cyclopentenyl ester of nonanoic acid Inferred: Potential fragrance component or synthetic intermediate (based on ester analogs) Likely moderate lipophilicity; steric effects may reduce enzymatic hydrolysis or transport N/A
Ethyl nonanoate Ethyl ester of nonanoic acid Flavor compound in wines/ciders (grape, rose notes); used in food/fragrance industries Non-genotoxic (per safety assessments); forms via yeast transesterification of methyl esters
Methyl nonanoate Methyl ester of nonanoic acid Substrate for ethyl ester synthesis in fermentation; enhances ethyl nonanoate production Low toxicity at ≤1 mM; facilitates yeast-mediated transesterification without cell inhibition
Nonanoyl carnitine Carnitine conjugate of nonanoic acid MCFA transport form in yeast; modulates ethyl nonanoate production during fermentation High concentrations (≥1 mM) cause yeast toxicity, unlike free nonanoic acid
Ammonium nonanoate Ammonium salt of nonanoic acid Synthetic herbicide in organic agriculture (physical properties validated for registration) Ionic form increases solubility; environmental/toxicity profile distinct from ester forms
4-Hydroxy-nonanoate Hydroxylated nonanoic acid derivative Metabolic tracer in β-oxidation studies; isotopic labeling tracks pathway-specific cleavage Hydroxyl group alters metabolic fate; used to elucidate mitochondrial/peroxisomal pathways

Key Comparative Insights:

Structural Impact on Function: Ester vs. Acid/Salt: Ethyl and methyl nonanoates are volatile esters critical for flavor biosynthesis, whereas ammonium nonanoate (salt) is a non-volatile herbicide. The cyclopentenyl ester’s bulky structure may reduce volatility compared to ethyl/methyl analogs, favoring use in non-food applications . Carrier Molecules: Nonanoyl carnitine facilitates nonanoate transport into yeast but exhibits concentration-dependent toxicity, unlike methyl/ethyl esters, highlighting the role of conjugate chemistry in bioavailability .

Biosynthetic Pathways: Ethyl nonanoate in wines/ciders forms via transesterification of methyl nonanoate or β-oxidation of acyl-carnitines. This compound’s synthesis might require specialized catalysts due to steric constraints .

Toxicity and Safety: Ethyl nonanoate is deemed safe for consumer products, while nonanoyl carnitine and free nonanoic acid show toxicity at high doses. This compound’s safety profile remains unstudied but may align with ester-class low toxicity if metabolically stable .

Industrial Relevance: Methyl/ethyl nonanoates are fermentation-derived flavor enhancers, whereas ammonium nonanoate serves agrochemical roles. This compound’s niche may lie in synthetic chemistry or specialty fragrances due to its unique structure .

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